molecular formula C6H10N2O2S2 B2593603 4-Methyl-1,2,3-thiadiazol-5-yl propyl sulfone CAS No. 338419-83-3

4-Methyl-1,2,3-thiadiazol-5-yl propyl sulfone

Cat. No. B2593603
M. Wt: 206.28
InChI Key: FNTMRWKZICFRLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Methyl-1,2,3-thiadiazol-5-yl propyl sulfone” is a chemical compound . It is used for pharmaceutical testing . The compound is built up by two main fragments—4-methyl coumarin and 2-methyl-1,3,4-thiadiazol .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives has been reported in the literature . The compounds are synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials .

Scientific Research Applications

Synthesis and Biological Activity

  • Novel sulfoxide compounds containing 1,2,3-thiadiazole moiety have been synthesized, with studies confirming their moderate biological activities. These compounds have potential applications in drug discovery and development due to their diverse biological activities (Li-Jing Min et al., 2015).
  • Research into thiadiazole-containing 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles revealed their importance as potential fungicide lead compounds, highlighting their synthesis, crystal structure, and biological activity (Zhijin Fan et al., 2010).

Antimicrobial and Antifungal Applications

  • Sulfide and sulfone derivatives of methylene-bridged benzisoxazolylimidazo[2,1-b][1,3,4]thiadiazoles have shown promising antibacterial and antifungal activities, which could be leveraged in developing new antimicrobial agents (Ningaraddi S. Belavagi et al., 2015).
  • The development of new antimycobacterial sulfonyl hydrazones and 4-Methyl-1,2,3-thiadiazole-based hydrazone derivatives demonstrated significant antimycobacterial activity, suggesting their potential as novel antituberculosis drugs (V. Angelova et al., 2022).

Pharmaceutical and Medicinal Chemistry

  • The investigation of tautomeric behavior of sulfonamide derivatives using spectroscopic methods and density functional theory supported studies has provided insights into the relationship between molecular conformation and pharmaceutical activities (Aliye Gediz Erturk et al., 2016).
  • Synthesis and biological evaluation of sulfonamide derivatives as inhibitors of human carbonic anhydrase isoenzymes have shown that these compounds have potential therapeutic applications, particularly in the treatment of conditions that benefit from the inhibition of carbonic anhydrases (C. B. Mishra et al., 2016).

Material Science and Chemistry

  • The solvent effects on molecular aggregation of thiadiazole derivatives have been studied, revealing the impact of solvent and concentration on the fluorescence and circular dichroism spectra of these compounds. This research could inform the design of new materials with specific optical properties (A. Matwijczuk et al., 2016).

properties

IUPAC Name

4-methyl-5-propylsulfonylthiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2S2/c1-3-4-12(9,10)6-5(2)7-8-11-6/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNTMRWKZICFRLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)C1=C(N=NS1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-1,2,3-thiadiazol-5-yl propyl sulfone

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